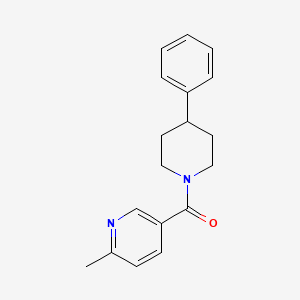
(6-Methylpyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methylpyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP and is a member of the piperidine family of compounds. MPMP has been found to have various biochemical and physiological effects and is currently being studied for its potential use in scientific research.
作用機序
The mechanism of action of MPMP involves its binding to the dopamine D2 receptor. MPMP has a high affinity for this receptor and acts as a partial agonist. This means that MPMP can activate the receptor but not to the same extent as dopamine. The binding of MPMP to the dopamine D2 receptor leads to an increase in dopamine release, which can have various effects on the brain.
Biochemical and Physiological Effects:
MPMP has been found to have various biochemical and physiological effects. The compound has been shown to increase dopamine release in the brain, which can lead to increased motivation and reward-seeking behavior. MPMP has also been shown to have antipsychotic effects and may be useful in the treatment of schizophrenia. Additionally, MPMP has been found to have analgesic effects, which may make it useful in the treatment of pain.
実験室実験の利点と制限
One of the primary advantages of using MPMP in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, MPMP is relatively easy to synthesize and has a high yield, making it a cost-effective compound to use in research. However, one of the limitations of using MPMP is its potential for abuse. MPMP has been shown to have psychoactive effects and may be addictive.
将来の方向性
There are several future directions for research on MPMP. One potential direction is the development of new compounds that have similar properties to MPMP but with fewer potential side effects. Additionally, further research is needed to determine the potential therapeutic uses of MPMP in the treatment of neurological and psychiatric disorders. Finally, more studies are needed to determine the long-term effects of MPMP use and its potential for abuse.
合成法
The synthesis of MPMP involves the reaction of 3-Acetyl-6-methylpyridine with 4-Phenylpiperidine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of MPMP is high, and the purity of the compound can be easily achieved through various purification techniques.
科学的研究の応用
MPMP has been found to have various applications in scientific research. One of the primary applications of MPMP is in the field of neuroscience. MPMP has been shown to have a high affinity for the dopamine D2 receptor and has been used to study the role of this receptor in various neurological disorders. MPMP has also been used to study the effects of dopamine on the brain and its potential use in the treatment of psychiatric disorders.
特性
IUPAC Name |
(6-methylpyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-7-8-17(13-19-14)18(21)20-11-9-16(10-12-20)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYKHZRMJVYHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B7498944.png)


![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)
![3-[(5-Chloro-2-methoxyphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7498957.png)


![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)


![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)
![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)